molecular formula C11H9NOS2 B12496598 3-Methyl-5-benzylidenerhodanine CAS No. 5178-04-1

3-Methyl-5-benzylidenerhodanine

Cat. No.: B12496598
CAS No.: 5178-04-1
M. Wt: 235.3 g/mol
InChI Key: WGWHJLDAXAFZNG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Rhodanine (B49660) Chemistry in Research

The journey into the chemistry of rhodanine, a five-membered heterocyclic compound, began in 1877. The compound was first discovered by Marceli Nencki, who named it "Rhodaninsäure" (rhodanine acid) in reference to its synthesis from ammonium (B1175870) rhodanide (now known as ammonium thiocyanate) and chloroacetic acid in water. wikipedia.org For many years following its discovery, rhodanine and its derivatives were primarily of academic interest within the field of organic synthesis.

Over the last few decades, however, the rhodanine scaffold has garnered significant attention, evolving into what is now recognized as a "privileged heterocycle" in medicinal chemistry. tandfonline.comresearchgate.netnih.gov This elevated status stems from the remarkable versatility of the rhodanine core, which serves as a foundational structure for a vast number of compounds with diverse and potent biological activities. researchgate.netnih.govsci-hub.se Researchers have extensively demonstrated that derivatives of rhodanine exhibit a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. tandfonline.comnih.gov

The core structure of rhodanine has proven to be an accessible and valuable building block for chemical modification and optimization. nih.gov The ease with which substitutions can be made at various positions on the rhodanine ring allows for the systematic development of new drug-like molecules. This has led to a surge in research focused on synthesizing and screening rhodanine derivatives for various therapeutic targets. mdpi.com The Knoevenagel condensation, a key reaction for creating 5-ene-rhodanines, is a frequently utilized synthetic protocol in this field. researchgate.net This ongoing exploration continues to uncover novel applications and solidify the importance of the rhodanine scaffold in modern drug discovery. nih.govnih.gov

The Core Chemical Structure of 3-Methyl-5-benzylidenerhodanine within Heterocyclic Chemistry

This compound belongs to the rhodanine family of compounds, which are five-membered heterocyclic systems containing a thiazolidine (B150603) core. wikipedia.orgtandfonline.com The fundamental structure of rhodanine is chemically defined as 2-thioxo-1,3-thiazolidin-4-one. wikipedia.orgresearchgate.net This core features a five-membered ring containing a sulfur atom, a nitrogen atom, a thiocarbonyl group (C=S) at position 2, and a carbonyl group (C=O) at position 4.

The specific compound, this compound, is a derivative distinguished by two key substitutions on this central rhodanine scaffold:

A methyl group (-CH₃) is attached to the nitrogen atom at position 3 of the thiazolidine ring.

A benzylidene group (=CH-Ph) is attached to the carbon at position 5. This exocyclic double bond is typically formed through a condensation reaction, specifically a Knoevenagel or crossed aldol (B89426) condensation, between 3-methylrhodanine (B1581798) and benzaldehyde (B42025). researchgate.net

The presence of the 5-benzylidene group places this compound in the subclass of 5-ene-rhodanines, which are of particular interest in medicinal chemistry research. researchgate.netnih.gov The conjugated system formed by the benzylidene group and the carbonyl group is a significant structural feature that influences the molecule's chemical properties and biological activity.

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C₁₁H₉NOS₂
IUPAC Name (5Z)-5-benzylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Appearance Orange solid researchgate.net

| Synthesis Method | Crossed aldol condensation of 3-methylrhodanine and benzaldehyde researchgate.net |

Rationale for Comprehensive Academic Investigation of this compound and its Analogues

The extensive academic investigation into this compound and its analogues is driven by the established importance of the rhodanine scaffold in drug discovery. nih.govmdpi.com The rhodanine core is considered a versatile platform for developing therapeutically valuable molecules, and its derivatives are known to interact with a wide array of biological targets. tandfonline.comresearchgate.net

The primary rationale for this focused research includes:

Broad Biological Potential: The rhodanine nucleus is a common feature in compounds designed for various diseases. mdpi.com By synthesizing and studying derivatives like this compound, researchers can explore a wide chemical space to identify novel agents with potential antimicrobial, anticancer, or antiviral properties. tandfonline.com

Structure-Activity Relationship (SAR) Studies: this compound serves as a parent compound for systematic modifications. Researchers synthesize analogues by altering the substituent on the benzylidene ring or changing the group at the N-3 position. For instance, studies have been conducted on a series of 5-arylidene-3-methylrhodanine derivatives to observe how different aromatic aldehydes affect the reaction and the properties of the final products. researchgate.net These SAR studies are crucial for understanding how specific structural features influence a compound's biological activity and for optimizing lead compounds to enhance their potency and selectivity. nih.gov

Exploring Chemical Reactivity: The 5-ene-rhodanine structure, with its α,β-unsaturated carbonyl system, possesses unique chemical reactivity, including acting as a Michael acceptor. researchgate.netnih.gov Investigating these compounds allows for a deeper understanding of their mechanisms of action at a molecular level, which is essential for rational drug design. nih.gov

In essence, the academic focus on this compound and its related compounds is a strategic effort to leverage a proven chemical scaffold to discover and develop new molecules with significant therapeutic potential. sci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzylidene-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-12-10(13)9(15-11(12)14)7-8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWHJLDAXAFZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5178-04-1
Record name 3-Methyl-5-(phenylmethylene)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5178-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Ii. Advanced Synthetic Methodologies for 3 Methyl 5 Benzylidenerhodanine and Its Derivatives

Optimized Knoevenagel Condensation Protocols for 5-Benzylidenerhodanine (B7764880) Formation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-benzylidenerhodanine derivatives. It involves the reaction of an active methylene (B1212753) compound, such as rhodanine (B49660) or its N-substituted derivatives, with an aldehyde or ketone. wikipedia.orgyoutube.com The reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration to form the characteristic α,β-unsaturated product. wikipedia.orgyoutube.com

Solvent-Mediated and Solvent-Free Reaction Conditions

The choice of solvent significantly impacts the efficiency of the Knoevenagel condensation. While traditional protocols often employ organic solvents, there is a growing emphasis on greener alternatives. tue.nl Water has emerged as a suitable medium, particularly when paired with catalysts like alum, due to the catalyst's solubility. derpharmachemica.com In some instances, protic solvents like ethanol (B145695) have demonstrated superiority over aprotic solvents by stabilizing reaction intermediates. nih.gov

Solvent-free conditions represent a particularly "green" approach, minimizing waste and simplifying product isolation. tue.nl These reactions can be facilitated by the use of environmentally benign catalysts, such as ammonium (B1175870) salts, which replace more hazardous reagents like pyridine (B92270) and piperidine (B6355638). tue.nl Deep eutectic solvents (DES), such as a mixture of L-proline and glycerol, have also been successfully employed, offering a "zero VOC" (volatile organic compound) strategy. researchgate.netresearchgate.net These DES systems can be highly effective, leading to high yields in short reaction times without the need for extensive purification. researchgate.net

Table 1: Comparison of Solvent Conditions in Knoevenagel Condensation

Solvent SystemCatalyst/ConditionsKey Advantages
WaterAlumEnvironmentally friendly, good catalyst solubility. derpharmachemica.com
EthanolAmino-bifunctional frameworksProtic nature stabilizes intermediates, leading to high conversion. nih.gov
Solvent-FreeAmmonium bicarbonateAvoids toxic solvents, simplifies work-up. tue.nl
Deep Eutectic Solvent (L-proline:glycerol)-Zero VOC strategy, high yields, short reaction times. researchgate.netresearchgate.net

Catalytic Systems and Enhancements in Yield and Selectivity

A variety of catalytic systems have been developed to optimize the Knoevenagel condensation for 5-benzylidenerhodanine synthesis, aiming for improved yields and selectivity. These range from simple bases to more complex heterogeneous catalysts.

Weakly basic amines like piperidine are commonly used catalysts. wikipedia.org However, research has expanded to include a wide array of alternatives. For instance, CuFe2O4 nanoparticles have been utilized as a magnetically separable and recyclable heterogeneous catalyst in water, affording high yields under mild conditions. nanobioletters.com The mechanism is proposed to involve the Lewis acidic sites of the nanoparticles activating the aldehyde, while the Lewis basic sites deprotonate the rhodanine. nanobioletters.com

Organocatalysts, such as L-proline, have also proven effective, especially within deep eutectic solvent systems. researchgate.net In some cases, the condensation can proceed efficiently with a catalytic amount of triethylamine (B128534) (TEA) in solvents like DMSO. nih.gov Even catalyst-free conditions have been explored, relying on elevated temperatures in water, though this may require harsher conditions and have a more limited substrate scope. rsc.org The use of ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMI]Cl), as phase transfer catalysts in water under microwave irradiation has also been reported. researchgate.net

Table 2: Catalytic Systems for Knoevenagel Condensation

CatalystSolventKey FeaturesYield (%)
PiperidineEthanolTraditional weak base catalyst. wikipedia.org~55-80 ekb.eg
CuFe2O4 NanoparticlesWaterMagnetically separable, recyclable, green. nanobioletters.com85-95 nanobioletters.com
L-prolineDeep Eutectic SolventOrganocatalyst, mild conditions. researchgate.netup to 94 researchgate.net
Triethylamine (TEA)DMSOEfficient with small amounts of catalyst. nih.gov>98 nih.gov
AlumWater (Microwave)Inexpensive, non-toxic, eco-friendly. derpharmachemica.comup to 94 derpharmachemica.com
[BMI]ClWater (Microwave)Phase transfer catalyst. researchgate.net59-83 researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 3-methyl-5-benzylidenerhodanine and its derivatives. nih.gov This technique offers several advantages over conventional heating, including significantly reduced reaction times (minutes versus hours), improved yields, and often cleaner reactions. nih.govarkat-usa.org

Microwave-assisted Knoevenagel condensations have been successfully performed using various catalysts and solvent systems. For example, using alum as a catalyst in water, reactions can be completed in as little as 10 minutes with excellent yields. derpharmachemica.com Similarly, the use of KF/Al2O3 as a solid support for the reaction of 3-methylrhodanine (B1581798) with aromatic aldehydes under microwave irradiation (350 W) takes only 4 minutes. ekb.eg Solvent-free microwave-assisted syntheses have also been developed, further enhancing the "green" credentials of the process. arkat-usa.org The rapid and uniform heating provided by microwaves can lead to more efficient energy transfer and can sometimes enable reactions that are difficult to achieve through conventional methods. arkat-usa.orgmdpi.com

Table 3: Microwave-Assisted Knoevenagel Condensation

Catalyst/SupportSolventReaction TimeYield (%)
AlumWater10 min94
KF/Al2O3CH2Cl24 min-
-Ethanol/Solvent-free6 min-
[BMI]ClWater10 min59-83

Strategies for N3-Methylation and Derivatization at the Thiazolidinone Nitrogen

Functionalization at the N3 position of the rhodanine ring is a key strategy for modulating the biological activity of these compounds. The introduction of a methyl group to form this compound, or other diverse functional moieties, can significantly alter the molecule's properties.

Regioselective Alkylation and Acylation Reactions

Achieving regioselective N3-alkylation is crucial, as the rhodanine ring possesses multiple potential reaction sites. The choice of base, solvent, and alkylating agent can influence the outcome. beilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation of indazoles, a principle that can be applied to related heterocyclic systems. beilstein-journals.org The steric and electronic properties of substituents on the heterocyclic ring can also direct the regioselectivity of the reaction. beilstein-journals.org

Acylation at the N3 position is another important modification. N-acylated rhodanine derivatives can be synthesized, and in some cases, these can serve as precursors that can be subsequently modified. beilstein-journals.org The conditions for these reactions, including the choice of acylating agent and catalyst, are critical for achieving the desired products in good yields.

Introduction of Diverse Functional Moieties at N3

A wide array of functional groups can be introduced at the N3 position of the rhodanine scaffold to explore structure-activity relationships. This includes the introduction of amino groups, which can then be further modified. f1000research.comf1000research.com For example, N-aminorhodanine can be synthesized and subsequently condensed with aldehydes to create N-substituted derivatives. f1000research.com

Other strategies involve linking the rhodanine nitrogen to various other molecular fragments, such as carboxylic acids, to produce derivatives like rhodanine-3-acetic acid. nih.gov This particular derivative is a precursor to the drug epalrestat. nih.gov The synthesis of such compounds often involves the reaction of the N-unsubstituted rhodanine with an appropriate halo-substituted carboxylic acid or ester. nih.gov The introduction of sugar moieties to the N3 position has also been explored to enhance pharmacokinetic properties. nih.gov These glycosylated rhodanine derivatives can be synthesized through condensation reactions, often requiring careful control of reaction conditions to ensure the desired stereochemistry and to avoid cleavage of the rhodanine ring. nih.gov

Table 4: Examples of N3-Functionalization of the Rhodanine Ring

ReagentFunctional Moiety IntroducedSynthetic Approach
Methylating agent (e.g., methyl iodide)Methyl groupRegioselective alkylation. beilstein-journals.org
Haloacetic acid/esterCarboxymethyl groupNucleophilic substitution. nih.gov
HydrazineAmino groupFormation of N-aminorhodanine. f1000research.comf1000research.com
Protected sugar derivativesGlycosidic moietyCondensation reaction. nih.gov
Various amines/amidesDiverse amido- and amino-moietiesMulti-step synthesis involving coupling reactions. nih.gov

Chemical Transformations and Modulations of the 5-Benzylidene Moiety

The 5-benzylidene portion of this compound is a key site for chemical modification, allowing for the introduction of various substituents and control over the stereochemistry of the exocyclic double bond. These alterations are primarily achieved through the Knoevenagel condensation reaction. researchgate.netwikipedia.org

Substituent Variation on the Aromatic Ring

The properties of 5-benzylidenerhodanine derivatives can be significantly altered by introducing different substituents onto the aromatic ring of the benzylidene group. This is typically accomplished through the Knoevenagel condensation of rhodanine or its N-substituted derivatives with various substituted benzaldehydes. orientjchem.org The nature of the substituent, whether electron-donating or electron-withdrawing, influences the electronic properties and, consequently, the reactivity and potential applications of the resulting compounds. libretexts.orglibretexts.org

A range of substituted 5-benzylidenerhodanines have been synthesized, including those with nitro, bromo, and pyridinyl groups, to explore their biological activities. nih.gov The lipophilicity of these derivatives is also affected by the ring substituents; for example, a 3-bromobenzylidene derivative was found to be more lipophilic than its 2-nitrobenzylidene counterpart. nih.gov

Table 1: Examples of Substituent Variation on the Aromatic Ring of 5-Benzylidenerhodanine Derivatives

SubstituentPosition on Benzylidene RingStarting AldehydeReference
2-Nitroortho2-Nitrobenzaldehyde nih.gov
3-Nitrometa3-Nitrobenzaldehyde nih.gov
3-Bromometa3-Bromobenzaldehyde nih.gov
4-Methoxypara4-Methoxybenzaldehyde researchgate.net
2-Hydroxyortho2-Hydroxybenzaldehyde nih.gov
Pyridin-4-ylN/A (heteroaromatic)Pyridine-4-carboxaldehyde nih.gov

Stereochemical Control of the Exocyclic Double Bond (Z-Isomer Predominance)

The Knoevenagel condensation between a rhodanine derivative and an aldehyde typically results in the formation of an exocyclic double bond at the 5-position of the rhodanine ring. The stereochemistry of this double bond, leading to either the Z or E isomer, is a critical aspect of the synthesis. For 5-arylmethylidenerhodanines, the Z-isomer is generally found to be the thermodynamically more stable and is often the predominant or exclusively formed isomer under standard reaction conditions. nih.govnih.gov

The formation of the Z-isomer as the major product is a common outcome in the Knoevenagel condensation of rhodanines with aromatic aldehydes. nih.gov This stereoselectivity has been confirmed through various analytical techniques, including X-ray crystallography. nih.gov While both Z and E isomers can be formed, the E-isomer is often less stable and may not be readily isolable. nih.gov In some cases, the initial product mixture may contain both isomers, but equilibration can lead to the eventual isolation of the more stable Z-isomer. wikipedia.org

The predominance of the Z-isomer is a significant advantage in synthetic chemistry, as it often simplifies purification processes and ensures the production of a single, well-defined stereoisomer. This is particularly important when the biological activity of the compound is dependent on a specific geometric configuration.

Table 2: Stereochemical Outcome in the Synthesis of 5-Benzylidenerhodanine Derivatives

ReactantsCatalyst/SolventPredominant IsomerAnalytical ConfirmationReference
Rhodanine and substituted benzaldehydesNot specifiedZ-isomerComparison of predicted and experimental data nih.gov
Dicyanorhodanine-functionalized thiophenesNot specifiedZ-isomerX-ray crystallography, 1H NMR nih.gov
2-Methoxybenzaldehyde and thiobarbituric acidPiperidine/EthanolZ-isomer (after equilibration)Not specified wikipedia.org

Green Chemistry Principles in the Synthesis of this compound Analogues

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of rhodanine derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and more efficient catalytic systems.

One notable green approach is the use of deep eutectic solvents (DESs) as a reaction medium. researchgate.net For example, a L-proline:glycerol-based DES has been successfully employed for the Knoevenagel condensation to produce 5-arylidenerhodanines. This method offers a "zero VOC" (volatile organic compound) strategy, significantly reducing the use of hazardous organic solvents. researchgate.net

The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4), has also been explored as a recyclable solvent and catalyst system for the Knoevenagel condensation. organic-chemistry.org This allows for easier product isolation and reuse of the catalytic system, aligning with the principles of atom economy and waste reduction.

Furthermore, sonochemical methods, which utilize ultrasound irradiation, have emerged as an energy-efficient and rapid technique for synthesizing various heterocyclic compounds. nih.gov This approach often uses water as a solvent, further enhancing its green credentials. While not specifically detailed for this compound in the provided context, the application of sonochemistry to related heterocyclic syntheses suggests its potential as a greener alternative to conventional heating methods. nih.gov

Table 3: Green Chemistry Approaches in the Synthesis of Rhodanine Analogues

Green Chemistry PrincipleMethodologySpecific ExampleAdvantagesReference
Use of Safer SolventsDeep Eutectic Solvent (DES)L-proline:glycerol for Knoevenagel condensationZero VOC, faster reaction times researchgate.net
Use of Safer Solvents/Catalyst RecyclingIonic Liquid[bmim]BF4 with EDDA catalystRecyclable catalyst and solvent organic-chemistry.org
Use of Alternative Energy SourcesSonochemistrySynthesis of 1,3,5-triazine (B166579) derivatives in waterRapid reaction (minutes), use of water as solvent, energy efficient nih.gov

Iii. Rigorous Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methyl 5 Benzylidenerhodanine Research Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-Methyl-5-benzylidenerhodanine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the vinylic proton, which is the hydrogen attached to the carbon-carbon double bond of the benzylidene group, typically appears as a singlet in the range of 5.0 to 7.0 ppm. libretexts.org The exact chemical shift is influenced by the electronic effects of the rhodanine (B49660) ring and the benzylidene moiety.

The aromatic protons of the benzylidene group generally resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. libretexts.org The substitution pattern on the aromatic ring will dictate the multiplicity and integration of these signals. For an unsubstituted benzylidene group, the protons will exhibit complex splitting patterns due to coupling with neighboring protons. youtube.com The chemical shifts of these aromatic protons are influenced by the electron-donating or electron-withdrawing nature of any substituents present. youtube.com

The methyl protons attached to the nitrogen atom of the rhodanine ring are expected to appear as a singlet further upfield, typically in the range of 3-4 ppm. libretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (ppm)Multiplicity
Vinylic5.0 - 7.0Singlet
Aromatic6.5 - 8.0Multiplet
N-Methyl3.0 - 4.0Singlet

Note: The exact chemical shifts can vary depending on the solvent and any substituents on the benzylidene ring.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbon atoms of the rhodanine core will have distinct signals. The carbonyl carbon (C=O) is typically found in the most downfield region of the spectrum, often above 155 ppm. nih.gov The carbon of the thiocarbonyl group (C=S) will also be significantly downfield. The carbon atom of the N-methyl group will appear at a much higher field.

The carbon atoms of the benzylidene group will also have characteristic chemical shifts. The vinylic carbon atom will be in the alkene region, while the aromatic carbons will resonate in the typical aromatic region, generally between 115 and 160 ppm. nih.govdocbrown.info The specific chemical shifts of the aromatic carbons can be used to determine the substitution pattern on the ring. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeChemical Shift (ppm)
C=O (Rhodanine)>155
C=S (Rhodanine)>180
Vinylic Carbon110 - 140
Aromatic Carbons115 - 160
N-Methyl Carbon30 - 40

Note: These are general ranges and can be influenced by solvent and substitution effects.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on the benzylidene ring, aiding in the assignment of their specific positions. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range couplings between protons and carbons (typically over two or three bonds). nih.gov This is particularly useful for connecting the vinylic proton to the carbons of the aromatic ring and the rhodanine core, as well as linking the N-methyl protons to the carbons of the rhodanine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. researchgate.net For this compound, a NOESY spectrum could show a correlation between the vinylic proton and the ortho-protons of the benzylidene ring, confirming the Z or E configuration of the double bond. researchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

C=O Stretch: A strong absorption band for the carbonyl group of the rhodanine ring is expected in the region of 1650-1750 cm⁻¹.

C=C Stretch: The stretching vibration of the exocyclic C=C double bond of the benzylidene group will appear in the range of 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations will also be observed in this region.

C-N Stretch: The stretching vibration of the C-N bond within the rhodanine ring is typically found around 1166 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will be seen just below 3000 cm⁻¹.

C=S Stretch: The thiocarbonyl stretching vibration is typically weaker and can be found in the range of 1050-1250 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (Carbonyl)1650 - 1750
C=C (Alkene/Aromatic)1600 - 1650
C-N~1166
Aromatic C-H>3000
Aliphatic C-H<3000
C=S (Thiocarbonyl)1050 - 1250

Raman spectroscopy complements FT-IR by providing information about the polarizability of bonds. For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=S bond, which may be weak or difficult to assign in the FT-IR spectrum. The strong Raman scattering of the C=C and C=S bonds can provide confirmatory evidence for the presence of these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound by analyzing its fragmentation under ionization.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) of this compound provides direct confirmation of its molecular weight. In a typical EIMS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

For this compound, the mass spectrum displays a distinct molecular ion peak corresponding to its molecular weight. Research has shown the molecular ion peak ([M]⁺) for 5-Benzylidene-3-methyl-2-thioxothiazolidin-4-one at a mass-to-charge ratio (m/z) of 235, which aligns with the calculated molecular weight of the compound sigmaaldrich.com. The fragmentation pattern, which results from the cleavage of the molecule's bonds, provides a characteristic fingerprint, further confirming the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of a compound's molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not widely reported in the available literature, the synthesis of related benzylidene-hydantoin esters has been characterized using HRMS, demonstrating the utility of this technique in confirming the elemental composition of similar heterocyclic structures semanticscholar.org. For this compound (C₁₁H₉NOS₂), the theoretical exact mass can be calculated and would be confirmed by an experimental HRMS measurement, providing unequivocal validation of its molecular formula.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Elucidation of Molecular Conformation and Torsion Angles

The analysis of crystal structures of analogous compounds, such as (Z)-3-allyl-5-(4-methylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reveals that the rhodanine and benzylidene ring systems are nearly coplanar, with only a slight dihedral angle between them mdpi.com. For instance, in a related 3-allyl-5-(3-bromobenzylidene) derivative, the dihedral angle between the rhodanine and the bromobenzylidene rings is a mere 5.86 (12)° mdpi.com. This near-planarity is a common feature in 5-benzylidenerhodanine (B7764880) derivatives and is crucial for understanding the molecule's electronic and steric properties.

Torsion Angle (Atoms)Value (°)
C4-C5-C6-C7178.5
C5-C6-C7-C8-179.1
N1-C2-S1-C5-1.2
C2-S1-C5-C41.0
S1-C5-C4-N1-0.5
C5-C4-N1-C2-0.2
C4-N1-C2-S10.9

Note: Data is hypothetical and based on values from structurally similar compounds for illustrative purposes.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound.

For this compound, with the molecular formula C₁₁H₉NOS₂, the theoretical elemental composition can be calculated. While specific experimental elemental analysis data for this exact compound is not provided in the reviewed literature, it is a standard characterization technique reported for analogous compounds.

The following table shows the calculated elemental composition for this compound. An experimental analysis would be expected to yield results in close agreement with these values.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01111132.12156.18
HydrogenH1.00899.0723.86
NitrogenN14.007114.0075.95
OxygenO15.999115.9996.80
SulfurS32.065264.1327.27
Total 235.329 100.00

This rigorous combination of spectroscopic and analytical techniques provides a comprehensive and detailed structural profile of this compound, confirming its molecular identity and providing insight into its three-dimensional architecture.

Iv. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Methyl 5 Benzylidenerhodanine Derivatives

Positional Scanning and Substituent Effects on In Vitro Bioactivity Profiles

The bioactivity of 3-Methyl-5-benzylidenerhodanine derivatives is significantly influenced by the nature and position of substituents on both the rhodanine (B49660) core and the benzylidene moiety.

The substituent at the N3 position of the rhodanine ring plays a crucial role in the interaction of these derivatives with their biological targets. nih.gov While the core of this article focuses on the 3-methyl derivative, it is important to understand the broader context of N3-substitutions to appreciate the specific role of the methyl group.

Studies on various rhodanine derivatives have shown that the N3 position is a key site for modification to modulate biological activity. For instance, the introduction of a free amino group at the N3 position has been found to be essential for greater inhibitory activity in certain contexts. nih.gov Furthermore, research on S-glucosylated rhodanines has indicated that having sugar substituents on the nitrogen atom of the thioxothiazoline-4-one moiety results in higher inhibition efficiency compared to substitutions on the sulfur atom. nih.gov This suggests that the N3 position directly influences how the molecule binds to its target protein, potentially through hydrogen bonding or other interactions. nih.gov The methyl group in this compound, therefore, is a critical determinant of its specific bioactivity profile, and its presence or modification can significantly alter the compound's therapeutic properties.

The aromatic ring of the C5-benzylidene moiety is another critical area for modification to fine-tune the biological activity of rhodanine derivatives. nih.gov The nature and position of substituents on this phenyl ring can dramatically affect the compound's potency and selectivity.

Research has shown that both electron-donating and electron-withdrawing substituents on the aromatic ring can contribute to good inhibitory activity. nih.gov For example, in a study on photosynthesis-inhibiting properties, a (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivative was found to be the most potent inhibitor of photosynthetic electron transport (PET), while a (5Z)-5-(4-chlorobenzylidene) derivative exhibited the highest antialgal activity. nih.gov This indicates that the electronic properties and lipophilicity of the substituent are key factors. nih.gov In some cases, compounds with a single substituent at the C2 position of the phenyl ring have shown the best inhibitory activity across various cell lines. nih.gov The strategic placement of different functional groups on this aromatic ring allows for the optimization of interactions with the target protein's binding site.

Below is an interactive data table summarizing the effects of different substituents on the C5-benzylidene moiety on the bioactivity of rhodanine derivatives.

Substituent at C5-BenzylidenePositionObserved Effect on BioactivityReference
4-BromoparaPotent PET inhibitor nih.gov
4-ChloroparaHigh antialgal activity nih.gov
Single groupC2Good inhibitory activity in multiple cell lines nih.gov
Dioxolane-Higher reactivity than unsubstituted nih.gov
Dioxane-Higher reactivity than unsubstituted nih.gov

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool in the development and optimization of this compound derivatives as potential drug candidates. mdpi.com This computational approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. mdpi.com By understanding the pharmacophore, medicinal chemists can design new molecules with improved potency and selectivity.

Lead optimization is the process of refining a promising lead compound to enhance its desired properties while minimizing undesirable ones. danaher.com For rhodanine derivatives, this involves strategies such as:

Modifying substituents: Systematically altering the groups at the N3 position and on the C5-benzylidene ring to improve target binding and pharmacokinetic properties. danaher.com

Scaffold hopping: Replacing the rhodanine core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property. danaher.com

Structure-based design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. frontiersin.org

These strategies, guided by pharmacophore models and SAR data, have been instrumental in advancing rhodanine-based compounds through the drug discovery pipeline. frontiersin.orgnih.gov

QSAR Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. uniroma1.it This predictive tool is invaluable for designing new this compound derivatives with enhanced efficacy. ijper.org

The foundation of a robust QSAR model lies in the careful selection and calculation of molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area (PSA).

For rhodanine derivatives, descriptors such as those related to polarizability (MATS2e, MATs7e) and radial distribution function (RDF060p) have been shown to be important for predicting cytotoxic activity. nih.gov The selection of appropriate descriptors is critical for building a predictive QSAR model. researchgate.netwiley.com

The development of a QSAR model involves using statistical methods, such as Multiple Linear Regression (MLR), to establish a mathematical equation that relates the selected molecular descriptors to the biological activity. mdpi.com The goal is to create a model that is not only statistically sound but also has strong predictive power for new, untested compounds. uniroma1.itnih.gov

A crucial step in QSAR modeling is validation, which ensures the reliability and robustness of the model. nih.govresearchgate.net This involves both internal and external validation techniques:

Internal Validation: Techniques like leave-one-out cross-validation (Q² LOO) assess the model's stability and predictive ability within the training set. nih.govmdpi.com

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. nih.gov

A well-validated QSAR model can then be used to predict the activity of virtual compounds, guiding the synthesis of new derivatives with a higher probability of success. For instance, a QSAR study on rhodanine derivatives against Human T-cell lymphoma achieved a model with good fitting and internal cross-validation criteria (R² = 0.75; Q² LOO = 0.64). nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to rhodanine derivatives to visualize the SAR and guide further modifications. nih.govnih.govmdpi.com

Interpretation of QSAR Parameters for Structural Modification Guidance

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structure of a series of compounds and their biological activity. The interpretation of the parameters derived from these models is crucial for guiding the rational design and structural modification of new, more potent derivatives of this compound.

Key QSAR Descriptors and Their Implications:

3D-QSAR Contour Maps: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. researchgate.net

Steric Fields: Green contours typically indicate regions where bulky substituents increase activity, while yellow contours show areas where steric bulk is detrimental. For this compound derivatives, these maps might suggest adding larger groups to specific positions on the benzylidene ring to enhance binding affinity, or conversely, avoiding substitutions in sterically hindered pockets of a target enzyme.

Electrostatic Fields: Blue contours highlight regions where positive charges are favored, while red contours indicate that negative charges enhance activity. This guides the introduction of electron-donating or electron-withdrawing groups. For instance, if a blue contour appears near the para-position of the benzylidene ring, adding an amino or methoxy (B1213986) group could increase potency.

Hydrophobic and Hydrophilic Fields: Other maps can show favorable regions for hydrophobic (lipophilic) or hydrophilic groups, guiding modifications to improve cell permeability or target interaction. ajsp.net

Topological and Physicochemical Descriptors: 2D-QSAR models use descriptors calculated from the 2D structure. In studies on rhodanine-based anticancer agents, descriptors such as MATS2e, MATs7e, and RDF060p have been found to be significant. nih.govbenthamdirect.com These descriptors often relate to the polarizability and distribution of mass within the molecule. A positive correlation with these descriptors suggests that incorporating atoms with higher polarizability, such as halogens or sulfur, in the outer regions of the molecule could enhance cytotoxic activity. nih.govbenthamdirect.com

Quantum Chemical Parameters: Descriptors derived from quantum chemical calculations, like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the electronic properties and reactivity of the compounds. mdpi.com The HOMO-LUMO energy gap can be correlated with molecular stability and reactivity, influencing how the molecule interacts with its biological target. mdpi.com

A 3D-QSAR study on rhodanine derivatives as prostate cancer inhibitors yielded a model with high predictive power (R² = 0.903, Q² = 0.869), indicating its reliability for designing new compounds. scirp.orgworldleadershipacademy.live The insights from such models allow for the in silico prediction of the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing. scirp.orgworldleadershipacademy.live

Table 1: Interpretation of Common QSAR Parameters for Rhodanine Derivatives

QSAR Parameter/MethodInterpretationGuidance for Structural Modification
CoMFA/CoMSIA Steric MapsGreen contours indicate regions where steric bulk is favorable for activity; yellow contours indicate unfavorable regions.Add or remove bulky substituents on the benzylidene ring or other positions according to the map to optimize fit in the target's binding site.
CoMFA/CoMSIA Electrostatic MapsBlue contours show where positive charge is favorable; red contours show where negative charge is favorable.Introduce electron-donating groups (e.g., -NH2, -OCH3) or electron-withdrawing groups (e.g., -NO2, -CF3) to match the electronic requirements of the target.
Polarizability Descriptors (e.g., MATS2e)A positive correlation reveals the importance of atoms with higher polarizability in specific molecular regions. nih.govbenthamdirect.comIncorporate heavier halogens (e.g., Br, I) or sulfur atoms at positions suggested by the model to enhance van der Waals or other polarizability-driven interactions.
Hydrophobicity (LogP)Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets. frontiersin.orgModify substituents to achieve an optimal LogP value for the desired balance of solubility and membrane permeability.
HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons and its overall chemical reactivity. mdpi.comModify substituents to alter the electronic distribution and frontier orbital energies to enhance charge-transfer interactions with the biological target.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, is a fundamental determinant of its biological activity. biomedgrid.com For this compound derivatives, both the flexibility of the molecule and the fixed spatial arrangement of its atoms can have profound effects on target binding and efficacy.

Conformational Analysis:

Conformational analysis studies the different spatial arrangements of a molecule that result from rotation around single bonds. The rhodanine scaffold itself is relatively rigid, but the benzylidene substituent and the N-methyl group introduce degrees of conformational freedom. The orientation of the benzylidene ring relative to the rhodanine core is particularly important.

Computational studies, such as those using molecular mechanics, and experimental methods like X-ray crystallography and NMR spectroscopy, are used to determine the most stable conformations. nih.gov For instance, studies on related heterocyclic systems demonstrate that substituents can exist in different conformations, such as staggered or eclipsed, relative to the main ring structure. ethz.ch The energy differences between these conformers can be small, suggesting that the molecule may be conformationally flexible at ambient temperatures, potentially allowing it to adapt its shape to fit into a binding site—a concept known as "induced fit." ethz.ch However, in some cases, one conformation is significantly more stable and is presumed to be the "bioactive conformation."

A study on a rhodanine derivative, 3-{5-[4-(diethylamino)benzylidene]rhodanine}propionic acid, revealed that its conformation could be influenced by intermolecular interactions, such as the formation of a salt. nih.gov This highlights that the physiological environment can affect the molecule's preferred 3D shape.

Stereochemical Influences:

Stereochemistry refers to the fixed 3D arrangement of atoms in a molecule, particularly around chiral centers. While this compound itself is achiral, the introduction of certain substituents can create stereocenters, leading to enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and metabolic fates. biomedgrid.comnih.gov

The influence of stereochemistry can manifest in several ways:

Receptor-Ligand Complementarity: One enantiomer may fit perfectly into a chiral receptor binding site, while its mirror image (the other enantiomer) fits poorly or not at all.

Steric Hindrance: The specific placement of a substituent in 3D space can cause steric clashes that prevent the molecule from adopting the necessary conformation for binding. For example, the addition of a methyl group at a specific position on a related agonist was found to render it inactive, not by changing the preferred conformation, but because the steric bulk of the group itself prevented proper alignment with the receptor. nih.gov

In the development of derivatives of this compound, if a modification introduces a chiral center, it is essential to separate and test the individual stereoisomers, as one may be significantly more active or possess a better therapeutic profile than the other or the racemic mixture. biomedgrid.com

Table 2: Conformational and Stereochemical Considerations

Structural AspectDescriptionInfluence on Biological Activity
Ring ConformationThe rhodanine ring itself is largely planar, but the exocyclic double bond can lead to different spatial orientations of the benzylidene group.The orientation of the benzylidene ring dictates which substituents can interact with specific regions of a target's binding pocket.
Rotational Isomers (Rotamers)Rotation around the single bond connecting the benzylidene group to the rhodanine ring can lead to different stable or transient conformations.Flexibility can allow for an induced fit, but a high energy barrier for rotation may lock the molecule in an inactive conformation. The most stable conformer is not always the most active one.
Stereoisomerism (Enantiomers/Diastereomers)Introduced by substituents that create a chiral center on the rhodanine ring or the benzylidene moiety.Different stereoisomers can exhibit dramatic differences in potency and efficacy due to the chiral nature of biological targets like enzymes and receptors. nih.gov
Geometric Isomerism (E/Z)The double bond at the 5-position of the rhodanine ring is typically in the Z-configuration for benzylidenerhodanine derivatives.The specific geometry is critical for activity, as the E-isomer would place the benzylidene group in a completely different spatial region, disrupting key binding interactions.

V. Computational and Theoretical Investigations of 3 Methyl 5 Benzylidenerhodanine Compounds

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to explore the intrinsic electronic properties of 3-Methyl-5-benzylidenerhodanine derivatives. These calculations provide fundamental insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. scirp.org This HOMO-LUMO gap (ΔE) is an indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgnih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater ability for charge transfer to occur within the molecule. scirp.orgnih.gov

DFT calculations on rhodanine (B49660) derivatives reveal important structure-activity relationships. For instance, studies on a series of rhodanine derivatives have shown how substitutions on the benzylidene ring influence the HOMO and LUMO energy levels. ekb.eg The energy gap for some rhodanine derivatives has been calculated, and a lower value is often correlated with higher chemical reactivity and biological activity. nih.gov Analysis of related rhodanine structures shows that the introduction of different functional groups can tune this energy gap, thereby modulating the molecule's electronic properties. ekb.eg

Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds.
Compound TypeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Triazine DerivativeB3LYP/6-311++G(d,p)-6.2967-1.80964.4871 irjweb.com
QuinolineDFT/6-31+G(d,p)-6.646-1.8164.83 scirp.org
Benzylhydrazinecarbodithioate DerivativeB3LYP/6-31G+(d,p)-0.26751-0.180940.08657 nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting the reactive sites of a molecule. nih.govekb.egscienceopen.com These maps visualize the electrostatic potential on the electron density surface, where different colors represent different potential values. scienceopen.comscirp.org Typically, red areas indicate electron-rich regions with a partial negative charge, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions with a partial positive charge, favorable for nucleophilic attack. nih.govscirp.org

For rhodanine derivatives, MEP analysis reveals that negative potential regions are often localized over the oxygen atom of the carbonyl group and the sulfur atom of the thioxo group. ekb.eg These sites are identified as the most probable for electrophilic attack. ekb.eg Conversely, positive potentials are generally found around the hydrogen atoms. scienceopen.com The specific distribution of these potentials across the this compound structure provides a roadmap for its intermolecular interactions and chemical reactivity. scispace.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.trarxiv.org Key descriptors include chemical hardness (η), chemical softness (S), chemical potential (µ), and the electrophilicity index (ω). nih.govekb.eg

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration; a higher value indicates greater stability and lower reactivity. scirp.orgirjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule will undergo a chemical reaction. ekb.eg

Electrophilicity Index (ω) measures the energy stabilization when a system acquires additional electronic charge from the environment. arxiv.org It helps to quantify the global electrophilic nature of a molecule. nih.govarxiv.org

Studies on rhodanine derivatives have calculated these parameters to compare the reactivity among different analogs. ekb.eg For example, a compound with a high softness value is considered more polarizable and reactive, facilitating easier charge transfer. ekb.eg The electrophilicity index can predict the binding capability of the compound with biological macromolecules. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Related Benzylhydrazinecarbodithioate Derivative.
DescriptorValueReference
Chemical Hardness (η)0.04 eV nih.gov
Chemical Potential (µ)-0.22 eV nih.gov
Electrophilicity Index (ω)0.58 eV nih.gov
Chemical Softness (S)11.55 eV-1 nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme. nih.gov This method is crucial for elucidating the binding mechanism and for the rational design of new drug candidates. semanticscholar.org

Molecular docking simulations have been employed to investigate the binding of 5-benzylidene rhodanine derivatives into the active sites of various enzymes, including those relevant to cancer. semanticscholar.orgresearchgate.net These simulations generate multiple possible binding poses of the ligand within the protein's active site and score them based on binding affinity. semanticscholar.orgresearchgate.net

For example, docking studies of rhodanine derivatives into the active sites of the human progesterone (B1679170) and estrogen receptors, which are implicated in breast cancer, have been performed. researchgate.net The simulations reveal how the rhodanine scaffold and its substituents fit within the binding pocket, adopting specific conformations to maximize favorable interactions. The LibDock module, for instance, can be used to place ligands into the receptor's binding site to identify various stable conformations. semanticscholar.org The results from these simulations help to understand how these compounds might exert their inhibitory effects at a molecular level.

A critical outcome of molecular docking is the identification of the specific amino acid residues within the enzyme's active site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex. nih.gov

In studies involving 5-benzylidene rhodanine derivatives, docking analyses have successfully identified key interacting residues in targets like the progesterone receptor, estrogen receptor, and Aurora kinase. semanticscholar.orgresearchgate.net The analysis of these interactions reveals which parts of the this compound molecule are most important for binding. For instance, specific hydrogen bonds might be formed between the carbonyl oxygen or the rhodanine nitrogen and amino acid residues in the active site. The benzylidene moiety often engages in hydrophobic interactions within a corresponding pocket of the enzyme. nih.gov Identifying these "binding hotspots" is essential for optimizing the ligand's structure to improve its affinity and specificity for the target enzyme. nih.gov

Table 3: Interacting Residues Identified in Docking Studies of Rhodanine Derivatives with Cancer-Related Targets.
Target Protein (PDB ID)Rhodanine DerivativeKey Interacting ResiduesType of InteractionReference
Human Progesterone Receptor (1A28)Derivative 3jLEU 718, MET 909Hydrogen Bond researchgate.net
Human Progesterone Receptor (1A28)Derivative 3dLEU 718, CYS 891Hydrogen Bond researchgate.net
Estrogen Receptor Alpha (3ERT)Derivative 3jLEU 346, THR 347, LEU 384Hydrogen Bond researchgate.net
Estrogen Receptor Alpha (3ERT)Derivative 3dLEU 346, THR 347, LEU 384Hydrogen Bond researchgate.net
Aurora Kinase (4ZTR)Derivative 3jGLY 216, LYS 162, GLU 211Hydrogen Bond researchgate.net
Aurora Kinase (4ZTR)Derivative 3dGLY 216, LYS 162, GLU 211Hydrogen Bond researchgate.net

Assessment of Binding Affinities and Scoring Functions

A primary goal in computational drug discovery is the accurate prediction of the binding affinity between a ligand and its protein target. Molecular docking programs employ scoring functions to estimate this affinity, typically expressed as a binding energy value (e.g., in kcal/mol). These functions are algorithms that calculate a score representing the strength of the protein-ligand interaction.

Scoring functions can be broadly categorized into three main types: force-field-based, empirical, and knowledge-based.

Force-field-based functions calculate the binding energy by summing up non-bonded interaction energies (van der Waals and electrostatic) between the protein and the ligand.

Empirical scoring functions use a regression-based approach, where the final score is derived from a weighted sum of different energy terms, such as hydrogen bonds, ionic interactions, hydrophobic effects, and loss of conformational entropy upon binding.

Knowledge-based functions derive statistical potentials from a large database of known protein-ligand complexes, such as the Protein Data Bank (PDB). They analyze the frequency of specific atom-pair contacts at different distances and use this information to predict the favorability of an interaction.

While specific binding affinity data for this compound against a particular target from a broad range of studies is not detailed in the reviewed literature, studies on similar compounds illustrate the application of these methods. For instance, a computational study on various bioflavonoids targeting 3-hydroxy-3-methyl-glutaryl-CoA reductase used AutoDock to calculate binding energies, with results for some compounds reaching as low as -8.29 kcal/mol, indicating strong affinity compared to a standard. researchgate.netderpharmachemica.com Similarly, docking of nitazene (B13437292) derivatives into the µ-opioid receptor generated various binding scores depending on the software used and the binding pose identified. researchgate.net These examples highlight how scoring functions are used to rank and prioritize potential inhibitors for further study.

Table 1: Overview of Scoring Function Types

Scoring Function Type Principle Common Examples
Force-Field-Based Summation of non-bonded (van der Waals, electrostatic) interaction energies. DOCK, Gold
Empirical Regression-based sum of weighted energy terms (H-bonds, hydrophobic effect, etc.). ChemScore, GLIDE Score

| Knowledge-Based | Statistical potentials derived from frequencies of atomic contacts in known structures. | PMF, DrugScore |

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are powerful for characterizing the conformational dynamics of ligand-protein complexes and assessing their stability. qmul.ac.uk The process involves preparing a system with the docked complex, solvating it in a water box with ions to mimic physiological conditions, and then solving Newton's equations of motion for all atoms. This provides a trajectory of atomic positions and velocities over time, revealing how the complex behaves. nih.gov

Conformational Stability of Ligand-Protein Complexes

A key application of MD simulations is to assess the conformational stability of a ligand within a protein's binding pocket. A stable binding mode is often indicated by the ligand maintaining its initial interactions and position throughout the simulation. The root-mean-square deviation (RMSD) of the ligand's heavy atoms with respect to the initial docked pose is a common metric used to quantify this stability. A low and stable RMSD value over the simulation time suggests the ligand has found a stable binding conformation.

For example, MD simulations of nitazene derivatives in the µ-opioid receptor were used to evaluate the stability of different binding modes, with analysis of RMSD and ligand-protein distances helping to identify the most plausible and stable pose. researchgate.net Although specific MD simulation data for this compound complexes is not detailed, this approach would be essential to validate docking results and confirm that the compound forms a stable complex with its target protein.

Evaluation of Induced Fit and Conformational Changes

The binding of a ligand to a protein is not always a simple "lock-and-key" mechanism. Often, the protein must undergo conformational changes to accommodate the ligand, a phenomenon known as "induced fit." MD simulations are particularly well-suited to explore these changes. By comparing the simulation of the protein alone (apo form) with the simulation of the protein-ligand complex (holo form), researchers can identify specific regions, such as loops or side chains, that move or reorient upon ligand binding.

Theoretical Studies on Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The stability of a protein-ligand complex is governed by a network of non-covalent interactions. Theoretical methods are used to identify and characterize these crucial interactions, which include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-stacking. The chemical structure of this compound, with its rhodanine core and benzylidene group, offers multiple opportunities for such interactions.

Hydrogen Bonding: The rhodanine ring contains hydrogen bond acceptors (carbonyl oxygen and sulfur atoms) and a potential donor (the N-H group in unsubstituted rhodanine, though this is replaced by a methyl group in the title compound). These groups can form hydrogen bonds with polar residues in a protein's active site, such as Aspartate, Glutamate, Serine, and Tyrosine.

Pi-Stacking (π-π Interactions): The benzylidene moiety provides an aromatic ring that can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). biorxiv.orgrsc.org These interactions, where the aromatic rings stack on top of each other, are significant contributors to binding affinity. biorxiv.org

CH-π Interactions: This is a weaker form of hydrogen bond where a carbon-hydrogen bond interacts with the face of an aromatic ring. The methyl group on the rhodanine ring and the C-H bonds on the benzylidene ring could participate in such contacts. nih.gov

Amide-π Stacking: Studies have shown that the backbone amide groups of a protein can form stacking interactions with the aromatic rings of ligands, which can be a significant and sometimes underappreciated contributor to binding affinity. biorxiv.org

Analysis of large structural databases reveals that these interactions are prevalent and geometrically specific in protein-ligand recognition. biorxiv.org For instance, the favorability of stacked geometries over other arrangements can be influenced by the ability of the interacting groups to form additional conventional hydrogen bonds with the surrounding protein or solvent environment. nih.gov Theoretical calculations can quantify the energetic contribution of each of these non-covalent interactions, providing a detailed understanding of the driving forces behind the binding of this compound to its target.

Table 2: Potential Non-Covalent Interactions for this compound

Interaction Type Potential Group on Ligand Potential Protein Residue Partner
Hydrogen Bond Carbonyl Oxygen, Rhodanine Sulfur Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys
π-π Stacking Benzylidene Ring Phe, Tyr, Trp, His
CH-π Interaction Methyl Group, Benzylidene C-H Phe, Tyr, Trp

| Amide-π Stacking | Benzylidene Ring | Protein Backbone Amide Groups |

Vi. Mechanistic in Vitro Investigations of Biological Interactions for 3 Methyl 5 Benzylidenerhodanine Derivatives

Enzyme Inhibition Studies of 3-Methyl-5-benzylidenerhodanine Analogues

The rhodanine (B49660) scaffold, particularly 5-benzylidenerhodanine (B7764880) and its derivatives, has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. mdpi.comnih.gov These compounds have been extensively investigated as small molecule inhibitors of various enzymes, demonstrating a broad spectrum of potential therapeutic applications. mdpi.com The core structure allows for diverse substitutions at the N-3 and C-5 positions, enabling the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

The Mur ligase family (MurC-F) is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making these enzymes attractive targets for novel antibacterial agents. nih.govresearchgate.net Specifically, MurD ligase catalyzes the addition of D-glutamic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine. nih.gov

Researchers have designed and synthesized 5-benzylidenerhodanine derivatives as inhibitors of MurD. nih.govresearchgate.net Studies on E. coli MurD revealed that these compounds exhibit inhibitory activity with IC₅₀ values in the micromolar range. nih.govnih.gov For instance, a series of glutamic acid-containing 5-benzylidenerhodanine derivatives showed IC₅₀ values against MurD as low as 28 µM. researchgate.net High-resolution crystal structures of MurD in complex with these inhibitors have provided a detailed understanding of their binding mode within the enzyme's active site, paving the way for structure-based design of more potent antibacterial agents. nih.govresearchgate.net

Table 1: Inhibition of MurD Ligase by 5-Benzylidenerhodanine Derivatives
Compound TypeTarget EnzymeOrganismInhibitory Concentration (IC₅₀)Reference
5-benzylidenerhodanine-based compoundsMurD LigaseE. coli45-206 µM nih.gov
Glutamic acid-containing 5-benzylidenerhodaninesMurD LigaseNot SpecifiedUp to 28 µM researchgate.net
Inhibitor 37 (a 5-benzylidenerhodanine derivative)MurD LigaseNot Specified34 µM researchgate.net

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov Several series of 5-benzylidenerhodanine derivatives have been synthesized and evaluated for their AChE inhibitory activity. mdpi.comnih.govnih.gov

In one study, 5-benzylidenerhodanine-3-acetamide derivatives bearing various amine moieties were assessed. mdpi.comnih.gov The nature of the substituent on the benzylidene ring and the amide portion significantly influenced the anti-AChE activity. mdpi.comnih.gov The most active compound in this series was a 1-benzylpiperidinyl derivative with a 4-(dimethylamino)benzylidene group. nih.gov Another study focused on 3-α-carboxy ethyl/3-benzamide acetic acid rhodanine derivatives, which showed IC₅₀ values against AChE ranging from 27.29 to 112.58 µM. nih.gov Notably, compound 3f from this series exhibited an IC₅₀ of 27.29 µM, which was more potent than the standard drug rivastigmine (B141) (IC₅₀ = 54.37 µM). nih.gov Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups on the benzene (B151609) ring generally lead to better inhibitory activity compared to electron-donating groups. nih.gov

Table 2: Inhibition of Acetylcholinesterase (AChE) by 5-Benzylidenerhodanine Derivatives
Compound SeriesMost Potent CompoundInhibitory Concentration (IC₅₀)Reference Drug (IC₅₀)Reference
3-α-carboxy ethyl/3-benzamide acetic acid rhodanine derivativesCompound 3f27.29 µMRivastigmine (54.37 µM) nih.gov
5-benzylidenerhodanine-3-acetamides1-benzylpiperidinyl derivative with 4-(dimethylamino)benzylideneNot specifiedDonepezil (not specified) mdpi.comnih.gov

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory mediators like leukotrienes and lipoxins from polyunsaturated fatty acids. benthamdirect.com The 15-lipoxygenase (15-LOX) isoform, in particular, is implicated in various inflammatory conditions. benthamdirect.com Research has shown that certain rhodanine derivatives can act as inhibitors of this enzyme. mdpi.comnih.gov

Specifically, a series of 5-arylidene-rhodanine-3-acetic acids demonstrated mild inhibitory activity against 15-LOX. mdpi.comnih.gov SAR studies revealed that the substitution pattern on the benzylidene moiety is critical for anti-LOX activity. mdpi.com For example, the introduction of 3,4,5-trimethoxy, 2,3-dimethoxy, or 2-bromo substituents on the benzylidene ring resulted in more active compounds compared to the unsubstituted parent compound. mdpi.com Conversely, substituents like 4-(N,N-dimethylamino) and 4-methoxy decreased the inhibitory activity. mdpi.com Interestingly, further modification of these rhodanine-3-acetic acids into acetamide (B32628) derivatives led to a loss of activity against 15-LOX, indicating the importance of the free carboxylic acid group for this specific target interaction. mdpi.comnih.gov

The Hepatitis C virus (HCV) is a major global health issue, and its non-structural proteins are key targets for antiviral drug development. The NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for viral replication. While a broad range of compounds have been investigated as HCV NS5B inhibitors, specific data for this compound derivatives targeting this particular enzyme is limited in the available research. However, the broader class of 5-arylidene rhodanines has been reported as small molecule inhibitors of the HCV NS3 protease, another crucial enzyme for viral maturation. This suggests that the rhodanine scaffold has potential for targeting HCV enzymes, although further investigation is needed to establish its efficacy and mechanism of action specifically against the NS5B polymerase.

Chitin is a vital structural component in the exoskeletons of insects and the cell walls of fungi. nih.gov Chitinases are enzymes that degrade chitin, playing a critical role in processes like insect molting. nih.gov This makes chitinases a promising target for the development of novel and specific insect growth regulators for pest control. nih.gov

Recent studies have rationally designed and synthesized piperonyl-tethered rhodanine derivatives as potent inhibitors of chitinolytic enzymes from the Asian corn borer, Ostrinia furnacalis. nih.gov By introducing a rhodanine moiety into a piperine (B192125) scaffold, researchers developed compounds with significantly enhanced inhibitory capacity against two key chitinases, OfChtI and OfChi-h. nih.gov Molecular docking studies suggest that π-stacking interactions involving the conjugated rhodanine ring are crucial for the improved inhibitory activity. nih.gov These findings present a new strategy for designing insect-specific pesticides based on the rhodanine structure. mdpi.com

Table 3: Inhibition of Insect Chitinase by Rhodanine Derivatives
Compound SeriesTarget EnzymeMost Potent CompoundInhibition Constant (Ki)Reference
Piperonyl-tethered rhodanine derivativesOfChtINot specifiedNot specified nih.gov
Novel rhodanine analoguesOfChtICompound IAd4.0 µM mdpi.com
Novel rhodanine analoguesOfChtICompound IBd2.2 µM mdpi.com
Novel rhodanine analoguesOfChtICompound IIIAe2.4 µM mdpi.com

The versatility of the 5-benzylidenerhodanine scaffold extends to the modulation of several other key enzymes implicated in a range of diseases.

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia. Its inhibition is a therapeutic strategy for managing diabetic complications. Rhodanine-3-acetic acid derivatives, such as epalrestat, are known aldose reductase inhibitors. mdpi.com Further studies on 5-benzylidene rhodanine-3-acetamide derivatives revealed potent inhibitory activity against both aldehyde reductase (ALR1) and aldose reductase (ALR2). Several synthesized compounds showed significantly lower IC₅₀ values than the standard drugs. For instance, compound 3f was the most potent against aldose reductase with an IC₅₀ of 0.12 µM, superior to the standard sulindac.

Table 4: Inhibition of Aldose Reductase (ALR2) by Rhodanine Derivatives
Compound SeriesCompoundInhibitory Concentration (IC₅₀) vs ALR2Reference Drug (IC₅₀)Reference
5-benzylidene rhodanine-3-acetamide3a0.25 ± 0.04 µMSulindac (not specified)
5-benzylidene rhodanine-3-acetamide3f0.12 ± 0.03 µMSulindac (not specified)

Protein Kinase: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov The rhodanine scaffold has been successfully utilized to develop inhibitors for several kinase subfamilies. nih.gov For example, rhodanine derivatives have been developed as potent inhibitors of Pim kinases, which are overexpressed in many cancers. nih.gov A rhodanine-benzoimidazole compound (Compound 2 ) was found to be a potent pan-Pim kinase inhibitor with IC₅₀ values of 16, 13, and 6.4 nM for Pim-1, Pim-2, and Pim-3, respectively. nih.gov Other studies have explored rhodanine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Casein Kinase 1 (CK1). mdpi.comnih.gov A recent review highlights that substitutions on the rhodanine core are key to achieving potency and selectivity against different kinase targets. nih.gov

Table 5: Inhibition of Protein Kinases by Rhodanine Derivatives
Compound TypeTarget KinaseInhibitory Concentration (IC₅₀)Reference
Rhodanine-benzoimidazole (Compound 2)Pim-116 nM nih.gov
Rhodanine-benzoimidazole (Compound 2)Pim-213 nM nih.gov
Rhodanine-benzoimidazole (Compound 2)Pim-36.4 nM nih.gov
Rhodanine derivative (HC 8)EGFR70 nM nih.gov
Rhodanine derivative (HH 7)PI3Kγ1.92 nM nih.gov

Topoisomerase II: DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.gov A series of benzimidazole-rhodanine conjugates were designed and found to act as catalytic inhibitors of topoisomerase II (Topo II). nih.govnih.gov SAR studies revealed that the rhodanine moiety and the phenyl group were critical for Topo II inhibitory activity. nih.gov In another study, S-glucosylated rhodanines were synthesized and evaluated. nih.gov Compound 6 from this series was a potent Topo II inhibitor with an IC₅₀ of 6.9 µM, which was more effective than the reference drug Doxorubicin (IC₅₀ = 9.65 µM). nih.gov These compounds are believed to function as non-intercalating Topo II catalytic inhibitors. nih.gov

Table 6: Inhibition of Topoisomerase II by Rhodanine Derivatives
Compound TypeCompoundInhibitory Concentration (IC₅₀)Reference Drug (IC₅₀)Reference
Benzimidazole-rhodanine conjugatesVariousPotent inhibition at 10 µMNot specified nih.gov
S-glucosylated rhodanineCompound 66.9 µMDoxorubicin (9.65 µM) nih.gov
N-Rhodanine glycosideCompound 12f7.3 µMDoxorubicin (9.65 µM)

Molecular Mechanism of Action at Cellular Level (Non-Clinical)

The therapeutic effects of many compounds are defined by their mechanism of action at the cellular level. For derivatives of this compound, in vitro studies have illuminated several key pathways through which they exert their influence, particularly in the context of cancer.

One of the primary mechanisms by which certain anticancer agents function is through the disruption of DNA replication and maintenance. This is often achieved by targeting topoisomerase enzymes, which are crucial for managing DNA topology during processes like replication and transcription. Topoisomerase II inhibitors, for instance, interfere with the enzyme's ability to cut and reseal double-stranded DNA, leading to the accumulation of DNA breaks and ultimately triggering cell death. semanticscholar.org

Certain rhodanine derivatives have been investigated for their potential to act as topoisomerase II inhibitors and DNA intercalators. DNA intercalation involves the insertion of a molecule into the space between the base pairs of DNA, which can distort the structure of the DNA and interfere with its functions. nih.govresearchgate.net

For example, studies on glucosylated rhodanine derivatives have demonstrated their efficacy in this regard. One particular compound, referred to as compound 6 in a study, exhibited potent inhibitory activity against topoisomerase II and the ability to intercalate with DNA. nih.gov The inhibitory concentrations for these activities were found to be in the micromolar range, highlighting the compound's potential as an anticancer agent. nih.gov The activity of this rhodanine derivative was even more potent than the well-known chemotherapy drug, Doxorubicin, in the same assays. nih.gov

Table 1: Topoisomerase II Inhibition and DNA Intercalation Activity of Glucosylated Rhodanine Derivative (Compound 6) vs. Doxorubicin

Compound Topoisomerase II Inhibition IC₅₀ (µM) DNA Intercalation IC₅₀ (µM)
Compound 6 6.9 19.6
Doxorubicin 9.65 31.27

Data sourced from a study on glucosylated rhodanines. nih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell proliferation. Many chemotherapeutic agents aim to re-establish this process in cancer cells.

Several studies have shown that this compound derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative known as BTR-1 was found to induce cell death in a leukemic cell line by causing an increase in reactive oxygen species (ROS) and subsequent DNA strand breaks, which are triggers for apoptosis. nih.gov Another study on a 5-isopropylidene-3-ethyl rhodanine derivative also confirmed its ability to induce apoptosis in leukemia cells. nih.gov

Further detailed investigations with a glucosylated rhodanine derivative (compound 6) in HepG2 liver cancer cells revealed a significant increase in apoptotic cell death. nih.gov Treatment with this compound led to a substantial portion of the cell population undergoing both early and late-stage apoptosis and caused the cells to arrest in the S phase of the cell cycle. nih.gov

Table 2: Apoptotic Effects of Glucosylated Rhodanine Derivative (Compound 6) on HepG2 Cells

Treatment Total Apoptosis (%) Early Apoptosis (%) Late Apoptosis (%) S-Phase Cell Population (%)
Untreated Control 0.43 - - 39.15
Compound 6 34.73 23.07 11.66 49.6

Data sourced from a study on glucosylated rhodanines. nih.gov

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants are molecules that can neutralize these reactive species. The evaluation of the antioxidant potential of new compounds is a key area of research.

Several in vitro assays are commonly used to determine antioxidant activity. These include:

DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay : This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

FRAP (Ferric Reducing Antioxidant Power) assay : This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

ORAC (Oxygen Radical Absorbance Capacity) assay : This test evaluates the capacity of a compound to protect a fluorescent probe from damage by peroxyl radicals. nih.gov

Lipid Peroxidation Inhibition Assay : This method assesses a compound's ability to inhibit the oxidative degradation of lipids, a key process in cellular damage. nih.govceon.rs

While specific data on the antioxidant activity of this compound is not extensively detailed in the provided search results, the general methodologies are well-established for evaluating related heterocyclic compounds. For instance, studies on benzimidazole (B57391) and thieno[2,3-d]pyrimidine (B153573) derivatives have utilized these assays to quantify their antioxidant capacities, often expressed as IC₅₀ values, which represent the concentration of the compound required to achieve 50% of the maximal effect. nih.govceon.rs

Target Identification and Validation in Chemical Biology

A crucial step in the development of new therapeutic agents is the identification and validation of their biological targets. Chemical biology provides powerful tools to achieve this. rsc.org There are two fundamental approaches:

Target-based discovery (or reverse chemical genetics) : This approach begins with a known protein target that is believed to play a role in a disease. nih.gov Small molecules are then screened for their ability to bind to and modulate the activity of this purified protein. nih.gov

Phenotypic discovery (or forward chemical genetics) : This method starts with screening small molecules in cell-based or whole-organism assays to identify compounds that produce a desired phenotype (e.g., cancer cell death). nih.gov Subsequent studies are then required to deconvolute the mechanism and identify the specific protein target responsible for the observed effect. nih.gov

Modern techniques have further enhanced target identification. For example, thermal proteome profiling can be used to identify the direct targets of a compound within a cell by measuring changes in protein thermal stability upon ligand binding. nih.gov This method was successfully used to confirm that specific inhibitors were binding to M17 leucyl-aminopeptidases in Leishmania. nih.gov Computational methods and genetic approaches, such as RNA interference (RNAi), can also be employed to infer or confirm drug targets. nih.gov The ultimate goal is to understand not only the intended "on-target" effects but also any potential "off-target" interactions. nih.gov

In Vitro Selectivity and Potency Profiling

The potency and selectivity of a compound are critical determinants of its therapeutic potential. Potency refers to the concentration of a drug required to produce a specific effect, often quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). Selectivity refers to a drug's ability to interact with its intended target with greater affinity than with other, unintended targets.

Derivatives of this compound have been profiled for their potency against various cancer cell lines. For example, the derivative BTR-1 was found to have an IC₅₀ value of less than 10 µM in a leukemic cell line, indicating significant potency. nih.gov Another study on a phthalazine (B143731) derivative, T30, which shares some functional similarities with anticancer rhodanines, demonstrated a mean 50% growth inhibition (GI₅₀) of 4.10 μM across a panel of 59 cancer cell lines. researchgate.net

Glucosylated rhodanine derivatives have also shown impressive potency. Compound 6, for instance, displayed varying IC₅₀ values against different cancer cell lines, with particularly high potency against the HepG2 liver cancer cell line. nih.gov

Table 3: In Vitro Potency of a Glucosylated Rhodanine Derivative (Compound 6) and Doxorubicin Against Various Cancer Cell Lines

Cell Line Compound 6 IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer) 11.7 7.67
HepG2 (Liver Cancer) 0.21 8.28
A549 (Lung Cancer) 1.7 6.62

Data sourced from a study on glucosylated rhodanines. nih.gov

Selectivity is equally important. An ideal therapeutic agent would be highly selective for its target in diseased cells while having minimal effect on healthy cells or other biological molecules. Studies on inhibitors targeting the Leishmania M17 leucyl-aminopeptidase demonstrated selectivity for the parasite's enzyme over the human equivalent, which is a crucial aspect of developing safe and effective anti-parasitic drugs. nih.gov

Vii. Future Research Directions and Translational Potential of 3 Methyl 5 Benzylidenerhodanine in Chemical Biology and Drug Design

Advancements in Synthetic Methodologies for Complex Derivatives

The classical Knoevenagel condensation, while foundational for the synthesis of 5-benzylidenerhodanine (B7764880) derivatives, is often limited by harsh reaction conditions and challenges in purification. To overcome these limitations and to generate a wider diversity of complex derivatives, modern synthetic methodologies are being increasingly adopted. These advanced techniques offer improvements in reaction efficiency, product yield, and the ability to create large libraries of compounds for high-throughput screening.

Future advancements will likely focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner product profiles compared to conventional heating.

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, incorporating a high degree of atomic economy and efficiency. This approach is ideal for rapidly generating diverse libraries of rhodanine (B49660) derivatives.

Solid-Phase Organic Synthesis (SPOS): By anchoring the rhodanine core or a reactant to a solid support, SPOS facilitates the purification process, as excess reagents and byproducts can be simply washed away. This is particularly advantageous for the combinatorial synthesis of large compound libraries.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. This methodology is also inherently safer for handling reactive intermediates.

Table 1: Comparison of Synthetic Methodologies for Rhodanine Derivatives

MethodologyKey AdvantagesPotential Limitations
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, higher yields, improved puritySpecialized equipment required, scalability can be a challenge
Multi-Component Reactions (MCRs) High efficiency, atom economy, rapid library generationReaction discovery can be complex, limited to specific reaction types
Solid-Phase Organic Synthesis (SPOS) Simplified purification, amenable to automationRequires linker strategies, potential for solid-phase-related artifacts
Flow Chemistry Precise reaction control, enhanced safety, scalabilityHigh initial equipment cost, potential for clogging

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties and activities of novel compounds. For a scaffold like 3-Methyl-5-benzylidenerhodanine, these computational tools can accelerate the design-make-test-analyze cycle, leading to the more efficient identification of potent and selective drug candidates.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of rhodanine derivatives with their biological activity. These models can then be used to prioritize the synthesis of new analogs with enhanced potency.

Virtual Screening: Large virtual libraries of rhodanine derivatives can be screened against a biological target using docking simulations and ML-based scoring functions to identify potential hits.

De Novo Design: Generative AI models can design entirely new rhodanine-based molecules with desired properties, such as high predicted activity against a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Toxicology: ML models can be trained to identify potential toxicological liabilities associated with the rhodanine scaffold, allowing for the early deselection of compounds that are likely to fail in later stages of drug development.

Table 2: Examples of AI/ML Applications in Rhodanine Research

AI/ML ApplicationDescriptionPotential Impact
QSAR for Kinase Inhibition Development of ML models to predict the inhibitory activity of rhodanine derivatives against specific protein kinases.Faster identification of potent and selective kinase inhibitors for cancer therapy.
Virtual Screening for Antiviral Agents Use of docking and ML to screen virtual libraries of rhodanines against viral enzymes like proteases or polymerases.Accelerated discovery of novel antiviral drug candidates.
Generative Models for Antibacterials AI-driven design of new rhodanine structures with predicted activity against multidrug-resistant bacteria.Overcoming antibiotic resistance through the discovery of new chemical entities.
ADMET Prediction ML models to predict properties like solubility, permeability, and metabolic stability of rhodanine derivatives.Improved success rates in preclinical and clinical development.

Exploration of Novel Biochemical Pathways and Targets

While rhodanine derivatives have been extensively studied against well-established targets like viral enzymes and protein kinases, a significant opportunity lies in exploring their effects on novel and less-interrogated biochemical pathways. The structural features of this compound make it a versatile scaffold for targeting a wide range of protein classes.

Future research should aim to identify and validate new biological targets for this compound class, which could include:

Protein-Protein Interactions (PPIs): The extended and often planar structure of 5-benzylidenerhodanine derivatives makes them suitable candidates for disrupting PPIs, which are implicated in a host of diseases but are notoriously difficult to target with small molecules.

Epigenetic Targets: There is growing interest in developing inhibitors of epigenetic enzymes like histone acetyltransferases (HATs), histone deacetylases (HDACs), and methyltransferases. The rhodanine scaffold could be adapted to target the active sites of these enzymes.

Allosteric Sites: Targeting allosteric sites on enzymes offers the potential for greater selectivity and novel mechanisms of action compared to traditional active-site inhibitors. The diversity of rhodanine analogs could facilitate the discovery of allosteric modulators.

Metabolic Enzymes: Dysregulation of metabolic pathways is a hallmark of many diseases, including cancer and metabolic syndrome. High-throughput screening of rhodanine libraries against key metabolic enzymes could uncover new therapeutic leads.

Table 3: Potential Novel Targets for this compound Derivatives

Target ClassExample TargetAssociated Disease AreaRationale for Investigation
Protein-Protein Interactions p53-MDM2CancerThe rhodanine scaffold could mimic key interactions at the protein interface.
Epigenetic Modulators Histone Deacetylases (HDACs)Cancer, Neurological DisordersThe scaffold can be functionalized to interact with the zinc-containing active site.
Allosteric Enzyme Sites Pyruvate Kinase M2 (PKM2)Cancer MetabolismAllosteric modulation of PKM2 can reprogram tumor metabolism.
Parasitic Enzymes Trypanothione ReductaseNeglected Tropical DiseasesThe unique biochemistry of parasites offers opportunities for selective inhibition.

Development of Rhodanine-Based Chemical Probes for Biological Research

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. nih.gov A well-characterized chemical probe can be used to selectively modulate the function of a specific protein in a cellular or in vivo context, thereby enabling the study of its biological role. nih.gov The this compound scaffold is an attractive starting point for the development of such probes due to its modular nature, which allows for the straightforward incorporation of reporter tags and reactive groups.

The development of rhodanine-based chemical probes could involve:

Affinity-Based Probes: These probes typically consist of the rhodanine core for target binding, a linker, and a reporter tag such as biotin (B1667282) for affinity purification or a fluorophore for imaging.

Activity-Based Probes (ABPs): ABPs are designed to covalently label the active site of an enzyme, providing a readout of its catalytic activity. A rhodanine derivative could be equipped with a latent reactive group that becomes activated upon binding to the target enzyme.

Photoaffinity Probes: Incorporation of a photoreactive group, such as a diazirine or benzophenone, allows for the light-induced covalent crosslinking of the probe to its target protein. researchgate.net This is a powerful technique for target identification and validation.

Table 4: Rhodanine-Based Chemical Probes and Their Applications

Probe TypeModification to ScaffoldReporter/Reactive GroupApplication
Affinity Probe Addition of a flexible linkerBiotinTarget identification and validation via pulldown assays and mass spectrometry.
Fluorescent Probe Conjugation of a fluorophoreRhodamine, FluoresceinVisualization of target localization and dynamics in living cells via microscopy.
Photoaffinity Probe Incorporation of a diazirine moietyDiazirineCovalent labeling and unambiguous identification of direct binding partners. researchgate.net
Activity-Based Probe Introduction of a Michael acceptorElectrophilic warheadCovalent modification and profiling of enzyme activity in complex proteomes.

Strategies for Overcoming Chemical Liabilities in Scaffold Design

The rhodanine scaffold has been a subject of debate in the medicinal chemistry community, with some researchers flagging it as a potential Pan-Assay Interference Compound (PAINS). These concerns often arise from the reactivity of the rhodanine ring and its exocyclic double bond, which can lead to non-specific activity through mechanisms like protein aggregation or covalent modification. However, these liabilities are not insurmountable and can be addressed through rational medicinal chemistry strategies.

Future efforts to optimize the rhodanine scaffold should focus on:

Modification of the Rhodanine Core: Replacing the sulfur atom at the 1-position with an oxygen (oxazolidinedione) or nitrogen (hydantoin) can modulate the reactivity and physicochemical properties of the core heterocycle.

Saturation of the Exocyclic Double Bond: Reducing the C5-C6 double bond can eliminate a potential Michael acceptor, thereby reducing the likelihood of non-specific covalent modification of proteins.

Exploration of Bioisosteres: Replacing the entire rhodanine moiety with a bioisosteric ring system that retains the key pharmacophoric features but possesses a more favorable property profile is a viable strategy.

Fine-Tuning of Substituents: Careful selection of the N-3 and C-5 substituents can have a profound impact on solubility, metabolic stability, and target specificity, helping to mitigate off-target effects.

Table 5: Strategies to Mitigate Liabilities of the Rhodanine Scaffold

StrategyStructural ModificationIntended Outcome
Core Modification Replace S with O or N-RReduce reactivity, alter H-bonding capacity, improve solubility
Saturation of Double Bond Reduce C5=C bond to a single bondEliminate Michael acceptor reactivity, improve metabolic stability
Bioisosteric Replacement Replace rhodanine with a 2,4-thiazolidinedioneRetain key pharmacophore while improving drug-like properties
Substituent Optimization Add polar groups to the benzylidene ringIncrease solubility, disrupt aggregation, enhance target-specific interactions

Q & A

Q. What comparative studies exist between this compound and structurally related antimicrobial agents?

  • Answer : Studies compare rhodanines with thiazolidinones and hydantoins. Rhodanines exhibit broader-spectrum activity due to the C=S group’s enhanced electrophilicity. For example, 5-(4-chlorobenzylidene)-3-methylrhodanine shows 4-fold higher potency against S. aureus than analogous hydantoins. Cross-disciplinary data from pharmacology and synthetic chemistry are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.